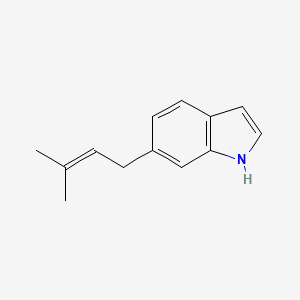
6-Prenylindole
描述
6-Prenylindole 是一种抗真菌剂,可以从链霉菌中分离得到 . 它也被发现具有抗疟疾的特性 . 该化合物的化学结构包含在吲哚环上进行 6- 异戊烯基取代。
科学研究应用
该化合物的应用涵盖多个领域:
化学: 研究人员探索其反应性,并将其用作更复杂分子的构建块。
生物学: 6-Prenylindole 可能表现出生物活性,使其与细胞过程研究相关。
医学: 其抗真菌和抗疟疾特性可以激发药物开发。
工业: 如果建立了可扩展的生产方法,它可以在制药或农用化学品中找到应用。
未来方向
作用机制
6-Prenylindole 发挥作用的精确机制仍然是一个活跃的研究领域。它可能与特定分子靶标或与真菌生长抑制和抗疟疾活性相关的途径相互作用。
生化分析
Biochemical Properties
6-Prenylindole plays a significant role in biochemical reactions, particularly due to its antifungal and antimalarial activities . It interacts with various enzymes and proteins, including those involved in the inhibition of fungal growth and the suppression of malarial parasites . The compound has been shown to be active against Alternaria brassicicola and Fusarium oxysporum, as well as drug-resistant Plasmodium falciparum . These interactions highlight the compound’s potential as a therapeutic agent.
Cellular Effects
This compound exerts notable effects on various cell types and cellular processes. It influences cell function by inhibiting the growth of fungal pathogens and malarial parasites . The compound affects cell signaling pathways, gene expression, and cellular metabolism, leading to the suppression of pathogenic activity . For instance, it inhibits the formation of infection hyphae in fungal cells, thereby preventing the spread of infection .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The compound binds to specific enzymes and proteins, disrupting their normal function and leading to the inhibition of fungal and malarial growth . Additionally, this compound has been shown to induce changes in gene expression, further contributing to its antifungal and antimalarial effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under specific storage conditions, with a shelf life of up to four years when stored at -20°C . Over time, this compound maintains its antifungal and antimalarial activities, although its efficacy may vary depending on the experimental conditions . Long-term studies have shown that the compound continues to inhibit pathogenic growth without significant degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits fungal and malarial growth without causing adverse effects . At higher doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal physiological processes . These findings underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its antifungal and antimalarial activities . The compound’s metabolism leads to the production of various prenylidol derivatives, which contribute to its bioactivity . These metabolic pathways highlight the compound’s potential for use in drug development and therapeutic interventions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by these interactions, which determine its bioavailability and efficacy . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential.
Subcellular Localization
This compound’s subcellular localization plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its antifungal and antimalarial effects . Targeting signals and post-translational modifications influence the localization of this compound, ensuring its effective action against pathogens .
准备方法
6-Prenylindole 的合成路线没有得到广泛的记录,但可以从链霉菌培养物中获得。工业生产方法可能涉及发酵或化学合成,但具体细节仍然很少。
化学反应分析
6-Prenylindole 可能经历各种典型的吲哚衍生物反应。这些反应包括氧化、还原和取代。在这些反应中使用的常见试剂和条件取决于上下文,需要进一步研究。从这些反应中形成的主要产物将涉及异戊烯基或吲哚环的修饰。
相似化合物的比较
虽然 6-Prenylindole 的独特性在于其异戊烯基取代,但其他吲哚衍生物可能具有类似的特性。一些相关的化合物包括吲哚、色氨酸和其他异戊烯基化吲哚。
属性
IUPAC Name |
6-(3-methylbut-2-enyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-10(2)3-4-11-5-6-12-7-8-14-13(12)9-11/h3,5-9,14H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLHPMIWLQNHPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1)C=CN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


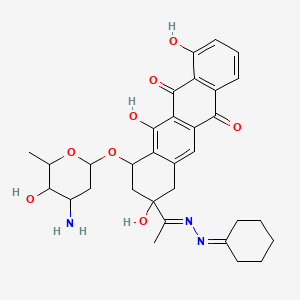
![3-[(E)-1-(4-bromophenyl)ethylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1243440.png)
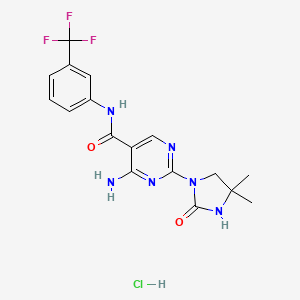
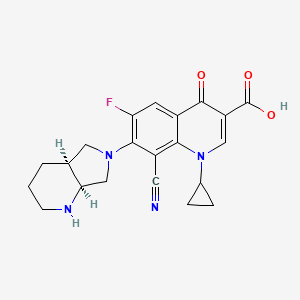
![[1-Benzyl-7-chloro-1H-quinolin-(4E)-ylidene]-propyl-amine](/img/structure/B1243446.png)

![6-bromo-3-[(2R,5S)-5-(6-bromo-1H-indol-3-yl)-1,4-dimethylpiperazin-2-yl]-1H-indole](/img/structure/B1243449.png)

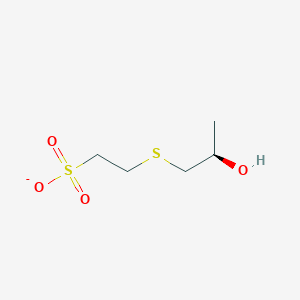
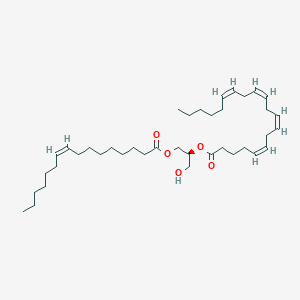

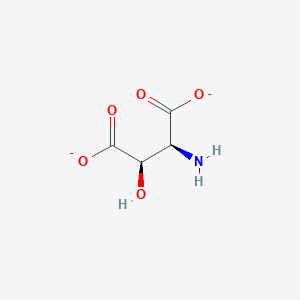
![(9S,11R,15R,17S)-23-methoxy-25-azatetracyclo[18.3.1.12,6.111,15]hexacosa-1(23),2,4,6(26),20(24),21-hexaene-3,9,17-triol](/img/structure/B1243461.png)
![1-methyl-N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine](/img/structure/B1243463.png)
